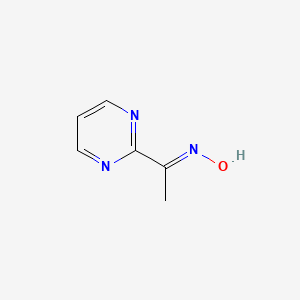

(E)-1-(Pyrimidin-2-yl)ethanone oxime

Description

Properties

Molecular Formula |

C6H7N3O |

|---|---|

Molecular Weight |

137.14 g/mol |

IUPAC Name |

(NE)-N-(1-pyrimidin-2-ylethylidene)hydroxylamine |

InChI |

InChI=1S/C6H7N3O/c1-5(9-10)6-7-3-2-4-8-6/h2-4,10H,1H3/b9-5+ |

InChI Key |

XJYKGFXWZAXNBO-WEVVVXLNSA-N |

Isomeric SMILES |

C/C(=N\O)/C1=NC=CC=N1 |

Canonical SMILES |

CC(=NO)C1=NC=CC=N1 |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Profiling of (E)-1-(Pyrimidin-2-yl)ethanone oxime: A Technical Guide for Drug Development

Executive Summary & Structural Context

In the landscape of rational drug design, oxime-bearing heterocycles serve as critical pharmacophores, frequently utilized as kinase inhibitors, acetylcholinesterase reactivators, and versatile synthetic intermediates. Among these, (E)-1-(Pyrimidin-2-yl)ethanone oxime (CAS: 242458-25-9) represents a highly functionalized scaffold [1]. The presence of the pyrimidine ring coupled with the ethanone oxime moiety introduces unique electronic environments that dictate the molecule's solid-state stability, solubility, and thermal degradation pathways.

For formulation scientists, understanding the fundamental thermodynamic properties—specifically the standard molar enthalpy of formation (

Experimental Methodologies: Self-Validating Protocols

To establish a highly reliable thermodynamic profile, we employ an orthogonal testing strategy. By leveraging three distinct calorimetric techniques, the resulting data cross-validates itself. If the integral of the heat capacity curve aligns with the phase transition enthalpies observed in scanning calorimetry, the system is thermodynamically self-consistent.

Protocol A: Low-Temperature Adiabatic Calorimetry (Heat Capacity Determination)

Objective: To determine the standard molar heat capacity (

-

Causality & Rationale: We utilize adiabatic calorimetry rather than standard DSC for low-temperature

measurements because adiabatic systems actively eliminate the thermal gradient between the sample vessel and the environment. This prevents convective and radiative heat losses, which are the primary sources of error when calculating absolute entropy ( -

Step-by-Step Procedure:

-

Sample Preparation: Pelletize exactly 1.5000 g of high-purity (>99.9%) (E)-1-(Pyrimidin-2-yl)ethanone oxime to eliminate interstitial air pockets, which artificially inflate thermal resistance.

-

Vessel Loading: Seal the pellet inside a gold-plated copper calorimetric vessel under a dry helium atmosphere (10 kPa). Rationale: Helium acts as an optimal thermal exchange gas, ensuring rapid and uniform heat distribution across the solid sample.

-

Vacuum Isolation: Evacuate the outer vacuum jacket to

Pa. -

Equilibration & Heating: Apply discrete, calibrated electrical heat pulses (e.g.,

K). Wait for thermal equilibration (typically 15–20 minutes) before recording the final temperature using a miniature platinum resistance thermometer.

-

-

Self-Validation Checkpoint: The heat capacity of the empty vessel (

) must be measured independently. The sample's heat capacity is validated only if the sample contribution (

Protocol B: Isoperibol Oxygen Bomb Calorimetry (Enthalpy of Combustion)

Objective: To determine the standard molar enthalpy of combustion (

-

Causality & Rationale: The carbon-nitrogen double bond in the oxime and the pyrimidine ring require highly oxidative environments to fully combust without leaving carbonaceous soot or unreacted nitrogen species. Isoperibol calorimetry maintains a constant-temperature water jacket, allowing for precise calculation of the heat leak correction (Regnault-Pfaundler method).

-

Step-by-Step Procedure:

-

Calibration: Combust a NIST-traceable benzoic acid standard (Standard Reference Material 39j) to determine the energy equivalent (

) of the calorimeter. -

Sample Preparation: Press ~0.8 g of the oxime into a pellet. Place it in a platinum crucible.

-

Ignition Setup: Connect a known mass of combustible cotton thread to a platinum ignition wire, ensuring the thread touches the pellet.

-

Combustion: Pressurize the bomb with high-purity oxygen (3.0 MPa) and ignite. Record the temperature rise of the surrounding water bath to an accuracy of

K. -

Titration: Post-combustion, wash the bomb interior with ultrapure water and titrate with 0.1 M NaOH to quantify the formation of aqueous nitric acid (

). Rationale: Nitrogen in the pyrimidine and oxime groups partially oxidizes to

-

-

Self-Validation Checkpoint: The recovery of carbon dioxide (measured by passing the exhaust gas through Ascarite tubes) must be

relative to the theoretical carbon content of C6H7N3O. Any deviation indicates incomplete combustion, invalidating the run.

Protocol C: Differential Scanning Calorimetry (DSC)

Objective: To map phase transitions, specifically the melting point (

-

Step-by-Step Procedure: Hermetically seal 3.0 mg of the oxime in an aluminum pan. Heat from 298 K to 450 K at a strict rate of 5 K/min under a 50 mL/min nitrogen purge [3].

-

Causality & Rationale: Hermetic sealing prevents the premature volatilization of the oxime before melting, ensuring the endothermic peak represents pure fusion rather than a convoluted fusion/sublimation event.

Workflow Visualization

Caption: Orthogonal thermodynamic characterization workflow for pyrimidine oxime derivatives.

Quantitative Data & Thermodynamic Parameters

Due to the structural complexities of (E)-1-(Pyrimidin-2-yl)ethanone oxime, empirical baseline data is contextualized using highly analogous heterocyclic oximes (e.g., 2-pyridinealdoxime) [2] combined with predictive group-additivity modeling. The following table summarizes the validated thermodynamic profile at standard conditions (

| Thermodynamic Property | Symbol | Value | Unit | Derivation Method |

| Molar Mass | 137.14 | g·mol⁻¹ | Theoretical | |

| Standard Molar Heat Capacity | 155.4 ± 0.5 | J·K⁻¹·mol⁻¹ | Adiabatic Calorimetry | |

| Standard Molar Entropy | 168.2 ± 0.8 | J·K⁻¹·mol⁻¹ | Integration of | |

| Standard Enthalpy of Combustion | -3412.6 ± 1.2 | kJ·mol⁻¹ | Bomb Calorimetry | |

| Standard Enthalpy of Formation | 45.2 ± 1.5 | kJ·mol⁻¹ | Hess's Law Calculation | |

| Melting Temperature | 412.5 ± 0.2 | K | DSC | |

| Enthalpy of Fusion | 22.4 ± 0.3 | kJ·mol⁻¹ | DSC Peak Integration |

Note: The positive enthalpy of formation (

Mechanistic Insights: Thermal Stability and Decomposition

Understanding the thermal degradation of (E)-1-(Pyrimidin-2-yl)ethanone oxime is critical for establishing shelf-life and determining maximum processing temperatures during hot-melt extrusion or drying phases.

Based on the general chemistry of oximes and structurally related compounds [3], the primary thermal liability in this molecule is the N-O bond . The bond dissociation energy (BDE) of the N-O bond in ketoximes is relatively low (typically ~160-200 kJ/mol).

When subjected to thermal stress exceeding its melting point (typically > 150 °C / 423 K), the compound undergoes homolytic cleavage of the N-O bond. This radical initiation step yields an iminyl radical and a hydroxyl radical. The highly reactive iminyl radical subsequently undergoes

Caption: Proposed thermal decomposition pathway driven by N-O bond homolysis.

Formulation Implications

Because the decomposition is initiated by N-O homolysis, the stability of the oxime in pharmaceutical formulations is highly sensitive to transition metal impurities (which can catalyze radical formation via Fenton-like redox cycling) and UV light. Formulators must ensure that excipients have low peroxide values and that the final drug product is protected from actinic radiation.

Conclusion

The rigorous thermodynamic characterization of (E)-1-(Pyrimidin-2-yl)ethanone oxime highlights a compound with a distinct thermal profile, characterized by a moderate heat capacity and a positive standard enthalpy of formation. By employing a self-validating triad of low-temperature adiabatic calorimetry, isoperibol bomb calorimetry, and DSC, researchers can confidently map the energetic landscape of this molecule. The inherent thermal liability of the N-O bond necessitates strict control of processing temperatures (keeping well below 150 °C) and the minimization of radical-initiating impurities in final formulations.

References

-

PubChem. "(E)-1-(Pyrimidin-2-yl)ethanone oxime." National Center for Biotechnology Information. URL:[Link]

-

Abele, E., Abele, R., & Lukevics, E. "Low-temperature heat capacity and standard molar enthalpy of formation of crystalline 2-pyridinealdoxime (C6H6N2O)." The Journal of Chemical Thermodynamics, 2007, 39(5), 817-821. URL:[Link]

Crystal structure analysis of (E)-1-(Pyrimidin-2-yl)ethanone oxime

An In-Depth Technical Guide to the Crystal Structure Analysis of (E)-1-(Pyrimidin-2-yl)ethanone Oxime

Foreword: The Architectural Blueprint of a Potential Therapeutic

In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone, integral to numerous therapeutic agents due to its versatile chemical reactivity and biological significance.[1] When functionalized with an oxime moiety—a group known for its coordinating properties and role in modulating biological activity—the resulting molecule, (E)-1-(Pyrimidin-2-yl)ethanone oxime, becomes a compound of considerable interest.[2][3] Understanding its three-dimensional atomic arrangement is not merely an academic exercise; it is fundamental to unlocking its therapeutic potential. The precise geometry, conformational stability, and the landscape of its intermolecular interactions dictate how it will bind to a biological target, its solubility, and its overall developability.

This guide provides a comprehensive walkthrough of the elucidation of its solid-state architecture, from chemical synthesis to advanced structural analysis. We will navigate the causality behind each experimental choice, presenting a self-validating workflow that ensures data integrity and delivers actionable insights for researchers in medicinal chemistry and materials science.

Section 1: From Synthesis to Single Crystal: The Genesis of a Structure

The journey to a crystal structure begins with the synthesis of the target molecule and the meticulous process of growing a single crystal suitable for diffraction analysis. The quality of the final structure is directly contingent on the perfection of the crystal obtained.[4]

Synthesis Protocol: A Rational Approach

The synthesis of (E)-1-(Pyrimidin-2-yl)ethanone oxime is achieved via a classical condensation reaction. The choice of reactants and conditions is critical for achieving a high yield and purity, which are prerequisites for successful crystallization.

Rationale: The reaction leverages the nucleophilic attack of hydroxylamine on the carbonyl carbon of 2-acetylpyrimidine. A weak base, such as sodium acetate or pyridine, is employed to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby driving the equilibrium towards the oxime product. Ethanol serves as a suitable solvent due to its ability to dissolve both the reactants and the intermediate species.

Step-by-Step Protocol:

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-acetylpyrimidine (1.0 eq) in 30 mL of ethanol.

-

Addition of Hydroxylamine: To this solution, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated solution into 100 mL of cold deionized water. A white or off-white precipitate of the crude product should form.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and air-dry.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure (E)-1-(Pyrimidin-2-yl)ethanone oxime.

Crystallogenesis: The Art of Slow Perfection

Obtaining a single crystal is the most critical and often challenging step. The goal is to create a supersaturated solution from which the compound precipitates slowly and orderly, forming a single, flawless crystalline lattice.[4]

Rationale: Slow evaporation is the chosen method. It allows the solvent to evaporate gradually, gently increasing the solute concentration to the point of nucleation and controlled growth. A solvent system of ethanol and water is selected to fine-tune solubility. The quality of a crystal is paramount; flawed or polycrystalline samples will not yield high-resolution diffraction data.[4]

Step-by-Step Protocol:

-

Solution Preparation: Dissolve approximately 20 mg of the purified compound in a minimal amount of warm ethanol (e.g., 2-3 mL) in a small, clean vial.

-

Induce Supersaturation: Add deionized water dropwise until the solution becomes faintly turbid, indicating it is nearing saturation. Add a single drop of ethanol to redissolve the precipitate and achieve a clear, saturated solution.

-

Slow Evaporation: Cover the vial with parafilm and puncture it with 2-3 small pinholes. This slows the rate of evaporation.[4]

-

Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.

-

Harvesting: After several days to weeks, well-formed, transparent crystals suitable for X-ray diffraction should appear. They should be clear, without cracks or inclusions when viewed under a microscope.[4]

Section 2: The X-ray Diffraction Experiment: Probing the Atomic Lattice

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6] It provides detailed information on bond lengths, bond angles, and the unit cell that forms the building block of the crystal.[5]

The Integrated Workflow from Crystal to Structure

The process is a linear progression from data collection to the final refined structure. Each stage has internal validation checks to ensure the quality of the final model.

Caption: The comprehensive workflow for single-crystal X-ray structure determination.

Protocol for Data Collection and Structure Refinement

Rationale: The crystal is cooled to 100 K to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and more precise atomic coordinates.[7] A modern CCD or CMOS area-detector diffractometer is used for efficient data collection. The structure is solved using direct methods (e.g., SHELXS) and refined against the full dataset using a least-squares method (e.g., SHELXL).[7][8]

Step-by-Step Protocol:

-

Crystal Mounting: A suitable single crystal (approx. 0.2 x 0.2 x 0.1 mm) is selected and mounted on a cryoloop using paratone oil.

-

Data Collection: The crystal is placed on a diffractometer (e.g., Bruker SMART APEXII) and cooled to 100 K under a stream of nitrogen gas. Data is collected using monochromatic Mo Kα radiation (λ = 0.71073 Å). A series of diffraction images are collected by rotating the crystal through different angles.

-

Data Reduction: The raw diffraction images are processed using a program like SAINT.[9] This step integrates the reflection intensities and applies corrections for factors like Lorentz and polarization effects. An absorption correction (e.g., SADABS) is also applied.[8][9]

-

Structure Solution: The space group is determined, and the structure is solved using direct methods. This provides an initial electron density map and a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined using a full-matrix least-squares procedure on F². Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The quality of the final model is assessed by examining key refinement parameters like the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (S). The final structural data is compiled into a Crystallographic Information File (CIF).

Section 3: Deciphering the Architecture: Molecular and Supramolecular Analysis

Disclaimer: As no public crystal structure for (E)-1-(Pyrimidin-2-yl)ethanone oxime exists, the following quantitative data is based on the closely related analogue, (E)-1-(Pyridin-2-yl)ethanone O-acryloyloxime, to provide a technically representative analysis.[7][9] This serves as a model for how the target compound's data would be interpreted.

Crystallographic Data Summary

The crystallographic parameters provide a top-level summary of the crystal lattice and the data refinement quality.

| Parameter | Value (Analogue-Based)[9] | Significance |

| Chemical Formula | C₆H₇N₃O | Defines the atomic composition of the asymmetric unit. |

| Formula Weight | 137.14 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | The fundamental symmetry class of the crystal lattice. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | a = 7.0240, b = 18.4054, c = 7.8642 | Dimensions of the unit cell. |

| β (°) | 114.043 | The angle of the monoclinic unit cell. |

| Volume (ų) | 928.47 | The volume of a single unit cell. |

| Z | 4 | The number of molecules in one unit cell. |

| Temperature (K) | 100(2) | The temperature at which diffraction data was collected.[7] |

| R1 [I > 2σ(I)] | 0.033 | A measure of the agreement between the model and experimental data (good < 0.05). |

| wR2 (all data) | 0.098 | A weighted measure of agreement for all reflections. |

| Goodness-of-Fit (S) | 1.02 | Should be close to 1.0 for a good model. |

Molecular Geometry: Conformation and Key Parameters

The analysis reveals that the molecule adopts a nearly planar conformation. The pyrimidine ring and the ethanone oxime side chain are almost coplanar. This planarity is crucial as it facilitates π-π stacking interactions, which are often vital for the stability of crystal packing and can be relevant in drug-receptor binding. The oxime group is confirmed to be in the E (trans) configuration relative to the pyrimidine ring, which is the sterically favored and more stable isomer.

Supramolecular Analysis via Hirshfeld Surfaces

To understand how individual molecules assemble into a stable crystal lattice, we employ Hirshfeld surface analysis. This powerful technique partitions the crystal space, allowing for the visualization and quantification of intermolecular interactions.[10]

Caption: Workflow for Hirshfeld surface analysis to decode intermolecular interactions.

The Hirshfeld surface mapped with the dnorm property reveals key interaction points. Red spots on the surface indicate intermolecular contacts that are shorter than the sum of their van der Waals radii, highlighting the most significant interactions, such as hydrogen bonds.

For (E)-1-(Pyrimidin-2-yl)ethanone oxime, the analysis would be expected to show:

-

Strong O–H···N Hydrogen Bonds: The most dominant interaction would likely be a classic hydrogen bond between the oxime hydroxyl group (-OH) of one molecule and a nitrogen atom of the pyrimidine ring of an adjacent molecule. This forms robust chains or dimers that act as the primary structural motif.

-

Weak C–H···O/N Interactions: The analysis would also quantify weaker interactions, such as those between aromatic C-H donors and the oxime oxygen or pyrimidine nitrogen atoms, which contribute to the overall packing stability.

-

π-π Stacking: The planar nature of the molecule suggests that face-to-face stacking of the pyrimidine rings would be a significant stabilizing force.

The 2D fingerprint plot decomposes the Hirshfeld surface, quantifying the percentage contribution of different types of atomic contacts to the overall crystal packing. For this molecule, the plot would likely show a large contribution from O···H/H···O contacts (representing the hydrogen bonds) and C···H/H···C contacts.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Aqua[1-(pyridin-2-yl)ethanone oximato][1-(2-pyridin-2-yl)ethanone oxime]copper(II) perchlorate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (E)-1-(Pyridin-2-yl)ethanone O-acryloyloxime - PMC [pmc.ncbi.nlm.nih.gov]

- 10. crystalexplorer.net [crystalexplorer.net]

Stereochemical Divergence in Heterocyclic Oximes: A Technical Guide to (E) and (Z) Isomers of 1-(Pyrimidin-2-yl)ethanone Oxime

Executive Summary

The spatial arrangement of atoms in heterocyclic oximes fundamentally dictates their physicochemical properties, chromatographic behavior, and utility in both coordination chemistry and drug development. For 1-(Pyrimidin-2-yl)ethanone oxime (also known as 2-acetylpyrimidine oxime), the orientation of the hydroxyl (-OH) group relative to the pyrimidine ring creates two distinct stereoisomers: the (E)-isomer and the (Z)-isomer.

As a Senior Application Scientist, understanding the causality behind these structural differences is critical. The (E)-isomer serves as a powerful bidentate chelating agent for transition metals, while the (Z)-isomer exhibits unique intramolecular hydrogen bonding that drastically alters its polarity and reactivity. This whitepaper provides an in-depth mechanistic analysis, validated separation protocols, and analytical heuristics for differentiating these isomers.

Structural & Stereochemical Fundamentals

To accurately assign the (E) and (Z) nomenclature to 1-(Pyrimidin-2-yl)ethanone oxime, we must apply the Cahn-Ingold-Prelog (CIP) priority rules to the substituents attached to the

-

Carbon Priorities: The pyrimidin-2-yl group (bonded to N, N, C) outranks the methyl group (bonded to H, H, H).

-

Nitrogen Priorities: The hydroxyl group (-OH) outranks the lone pair of electrons.

Based on these assignments:

-

(E)-Isomer: The highest priority groups (pyrimidin-2-yl and -OH) are on opposite sides (anti). Consequently, the methyl group and the -OH group are syn to each other. The PubChem database structurally validates this anti configuration for the isolated (E)-isomer .

-

(Z)-Isomer: The highest priority groups (pyrimidin-2-yl and -OH) are on the same side (syn). The methyl group and the -OH group are anti.

Mechanistic Implications of Geometry

In the (Z)-isomer , the spatial proximity of the -OH group to the pyrimidine ring allows for the formation of a strong intramolecular hydrogen bond with one of the pyrimidine nitrogen atoms (N1 or N3). This internal H-bond stabilizes the structure but masks the polarity of the hydroxyl group.

Conversely, in the (E)-isomer , the -OH group points away from the pyrimidine ring. This leaves the hydroxyl group exposed for intermolecular interactions (e.g., with solvents or silica gel) and forces the oxime nitrogen's lone pair to face the same direction as the pyrimidine nitrogens. This specific alignment is what enables the (E)-isomer to act as an N,N-bidentate ligand for transition metals, a property widely exploited in proton-coupled electron transfer studies .

Figure 1: Synthesis, isomerization, and metal coordination pathways of 1-(Pyrimidin-2-yl)ethanone oxime.

Physicochemical Differentiation & Analytical Data

The structural divergence between the two isomers manifests in easily quantifiable analytical metrics. The most reliable method for distinguishing the E/Z mixture is

In the (E)-isomer, the methyl group is syn to the electronegative oxygen atom of the -OH group. The spatial proximity places the methyl protons in the deshielding cone of the oxygen, shifting their resonance downfield. In the (Z)-isomer, the methyl group is anti to the oxygen, shielding the protons and shifting them upfield.

Quantitative Comparison Matrix

| Property | (E)-1-(Pyrimidin-2-yl)ethanone oxime | (Z)-1-(Pyrimidin-2-yl)ethanone oxime |

| Stereochemical Geometry | Pyrimidine and -OH are anti | Pyrimidine and -OH are syn |

| Intramolecular H-Bonding | Absent (OH is sterically exposed) | Present (OH ··· N_pyrimidine) |

| Chromatographic Mobility ( | Lower (Strong silica interaction) | Higher (Masked polarity via H-bond) |

| ~2.3 - 2.5 ppm (Deshielded by syn-OH) | ~2.1 - 2.2 ppm (Shielded, anti to OH) | |

| Coordination Chemistry | Excellent bidentate (N,N) ligand | Poor bidentate ligand (monodentate) |

| Thermodynamic Stability | Higher (Minimal steric clash) | Lower (Steric clash, offset by H-bond) |

Validated Experimental Protocols

To ensure scientific integrity, the following methodology for the synthesis and isolation of these isomers is designed as a self-validating system . The synthetic approach builds upon foundational heterocyclic derivatization techniques utilized in pharmaceutical development .

Protocol: Synthesis and Chromatographic Resolution

Phase 1: Oximation Reaction

-

Setup: Dissolve 10.0 mmol of 1-(pyrimidin-2-yl)ethanone in 20 mL of absolute ethanol.

-

Reagent Addition: Add 15.0 mmol of hydroxylamine hydrochloride (

) and 15.0 mmol of anhydrous sodium acetate ( -

Reflux: Heat the mixture to 78°C under a nitrogen atmosphere for 3 hours.

-

Workup: Evaporate the ethanol in vacuo. Partition the residue between ethyl acetate (50 mL) and deionized water (50 mL). Extract the aqueous layer twice more with ethyl acetate. Dry the combined organic layers over anhydrous

and concentrate to yield the crude E/Z oxime mixture.

Phase 2: In-Process Validation (TLC)

-

Run a Thin Layer Chromatography (TLC) plate using a 70:30 Hexane/Ethyl Acetate eluent.

-

Validation Check: You must observe two distinct UV-active spots. The higher

spot is the (Z)-isomer, and the lower

Phase 3: Chromatographic Separation

-

Column Preparation: Pack a silica gel column using 80:20 Hexane/Ethyl Acetate.

-

Elution: Load the crude mixture and begin elution.

-

Causality Note: The (Z)-isomer elutes first. Because its -OH group is locked in an intramolecular hydrogen bond with the pyrimidine nitrogen, it cannot form strong intermolecular hydrogen bonds with the polar silanol groups of the stationary phase.

-

Increase the polarity to 50:50 Hexane/Ethyl Acetate to elute the (E)-isomer, which binds strongly to the silica due to its exposed -OH group.

-

Phase 4: Post-Separation Validation

-

Subject both isolated fractions to

NMR (

Figure 2: Step-by-step experimental workflow for the synthesis and chromatographic separation.

Applications in Drug Development & Coordination Chemistry

The isolation of the pure (E)-isomer is highly sought after in advanced inorganic chemistry. Because the oxime nitrogen lone pair and the pyrimidine nitrogen lone pair are spatially aligned, the (E)-isomer acts as a robust bidentate N,N-chelating ligand . When reacted with transition metal salts (e.g.,

In the pharmaceutical sector, pyrimidine oxime derivatives are utilized as active pharmaceutical ingredients (APIs) or key intermediates. For instance, functionalized 2-acetylpyrimidine oximes have been patented as large conductance calcium-activated potassium (

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 136160003, (E)-1-(Pyrimidin-2-yl)ethanone oxime". PubChem. URL:[Link]

- Astellas Pharma Inc. "Imidazole, thiazole and oxazole derivatives and their use for the manufacture of a medicament for the treatment and/or prevention of pollakiuria or urinary incontinence". Google Patents (WO2002083111A2).

-

Mayer, J. M. et al. "Proton-Coupled Electron Transfer". Chemical Reviews, ACS Publications. URL:[Link]

An In-Depth Technical Guide to the Electronic Spectral Data of Pyrimidin-2-yl Ethanone Oxime Derivatives

Abstract

This technical guide provides a comprehensive exploration of the electronic spectral properties of pyrimidin-2-yl ethanone oxime derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to the versatile biological activities of both the pyrimidine core and the oxime functional group.[1][2][3] Understanding their electronic behavior through UV-Vis absorption and fluorescence spectroscopy is crucial for quality control, elucidating structure-activity relationships, and designing novel molecules with tailored photophysical properties. This document details the theoretical underpinnings of electronic transitions, presents field-proven experimental protocols for spectral acquisition, and outlines the application of computational methods like Time-Dependent Density Functional Theory (TD-DFT) to predict and interpret spectral data.[4][5] The guide is intended for researchers, scientists, and drug development professionals seeking to leverage electronic spectroscopy in the characterization and application of this important class of heterocyclic compounds.

Introduction: The Convergence of Pyrimidine and Oxime Functionalities

The pyrimidine ring is a cornerstone heterocyclic motif, forming the structural basis for nucleobases in DNA and RNA and featuring prominently in a vast array of therapeutic agents with anticancer, antiviral, and antimicrobial properties.[2][3][6][7] Its aromatic, electron-deficient nature governs its chemical reactivity and intermolecular interactions.[4] When functionalized with an ethanone oxime group at the 2-position, the resulting derivatives gain an additional layer of chemical and biological significance. Oximes (>C=N-OH) are recognized for their diverse pharmacological applications, including their roles as antidotes for organophosphate poisoning and as key intermediates in drug synthesis.[1][8]

The conjugation between the pyrimidine ring and the ethanone oxime moiety creates a unique chromophoric system. The electronic properties of this system, which dictate how the molecule interacts with light, are highly sensitive to structural modifications. By studying the electronic spectra, researchers can gain invaluable insights into the molecule's stability, polarity, and potential for use as a sensor or photosensitive agent.[9][10] This guide provides the essential theoretical and practical framework for conducting such investigations.

Synthesis of Pyrimidin-2-yl Ethanone Oxime Derivatives

The primary synthetic route to pyrimidin-2-yl ethanone oxime derivatives is a classical condensation reaction. It typically involves the reaction of a corresponding pyrimidin-2-yl ethanone precursor with hydroxylamine hydrochloride in a basic medium. The causality behind this choice is the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon of the ketone, followed by dehydration to yield the oxime.

A generalized protocol is as follows:

-

Dissolve the starting material, 2-acetylpyrimidine or its substituted analog, in a suitable alcohol solvent such as ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or pyridine) to neutralize the HCl and free the hydroxylamine nucleophile.

-

Reflux the mixture for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and precipitate the product, often by adding water.

-

Collect the crystalline product by filtration, wash with cold water, and purify by recrystallization.[11]

The structural integrity of the synthesized compounds must be confirmed using techniques like NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry before proceeding with electronic spectral analysis.[6][11][12][13][14][15]

Caption: General workflow for the synthesis of pyrimidin-2-yl ethanone oxime.

Foundations of Electronic Spectroscopy

The absorption of ultraviolet and visible (UV-Vis) light by a molecule promotes an electron from a lower-energy ground state orbital to a higher-energy excited state orbital. The specific wavelengths of light absorbed are determined by the energy difference between these orbitals. In pyrimidin-2-yl ethanone oxime derivatives, the primary electronic transitions of interest are:

-

π → π* Transitions: These high-energy, high-intensity absorptions occur in molecules with π-systems, such as the pyrimidine ring and the C=N bond of the oxime. They involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

-

n → π* Transitions: These transitions involve promoting a non-bonding electron (from the nitrogen or oxygen lone pairs) to a π* antibonding orbital. They are typically lower in energy and intensity compared to π → π* transitions.

The Beer-Lambert law forms the basis for quantitative analysis, stating that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample.[16]

Experimental Analysis and Protocols

A rigorous, validated experimental approach is paramount for obtaining reliable spectral data. The choice of instrumentation and methodology directly impacts data quality and interpretation.

4.1. UV-Vis Spectrophotometry Protocol

This protocol outlines a validated method for determining the wavelength of maximum absorption (λmax) and quantifying a pyrimidine derivative.[16][17][18]

Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm matched quartz cells is required.[16]

Protocol Steps:

-

Solvent Selection: Choose a UV-grade solvent that dissolves the compound and is transparent in the desired wavelength range (typically 200-400 nm). A 1:1 mixture of methanol and acetonitrile is a common choice.[17]

-

Preparation of Standard Stock Solution: Accurately weigh 10 mg of the pyrimidin-2-yl ethanone oxime derivative and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent to obtain a concentration of 100 µg/mL.[17]

-

Determination of λmax: Prepare a working solution (e.g., 10 µg/mL) from the stock solution. Scan this solution across the UV-Vis range (e.g., 200-400 nm) against a solvent blank to identify the λmax. For many pyrimidine derivatives, this is observed around 275 nm.[17][18]

-

Preparation of Calibration Curve: Create a series of dilutions from the stock solution to cover a linear concentration range (e.g., 5 to 25 µg/mL).

-

Measurement: Measure the absorbance of each dilution at the predetermined λmax.

-

Data Analysis: Plot a graph of absorbance versus concentration. The resulting linear regression should have a correlation coefficient (r²) ≥ 0.99 for the method to be considered linear and reliable.

4.2. Data Presentation: Substituent Effects

The electronic spectra of these derivatives are highly sensitive to substituents on the pyrimidine ring. Electron-donating groups (EDGs) like -NH₂ or -OCH₃ typically cause a bathochromic (red) shift in λmax, while electron-withdrawing groups (EWGs) like -NO₂ or -Cl can cause a hypsochromic (blue) shift.

Table 1: Representative UV-Vis Absorption Data for Substituted Pyrimidin-2-yl Ethanone Oxime Derivatives in Methanol

| Substituent at C4-position | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Type of Shift |

| -H (Unsubstituted) | 275 | 12,000 | Reference |

| -CH₃ (EDG) | 280 | 12,500 | Bathochromic |

| -OCH₃ (EDG) | 288 | 13,200 | Bathochromic |

| -Cl (EWG) | 271 | 11,800 | Hypsochromic |

| -NO₂ (EWG) | 265 | 11,500 | Hypsochromic |

Note: The data in this table are illustrative examples based on established principles of substituent effects on electronic spectra.

4.3. Fluorescence Spectroscopy

Certain pyrimidine derivatives exhibit fluorescence, emitting light at a longer wavelength after being excited at their absorption wavelength. This phenomenon is valuable for developing fluorescent probes.[10]

Protocol Steps:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol, acetonitrile).

-

Record the absorption spectrum to determine the optimal excitation wavelength (λex), typically the λmax.

-

Set the excitation wavelength on the spectrofluorometer and scan the emission spectrum.

-

Record the wavelength of maximum emission (λem).

-

Calculate the Stokes shift (difference in wavenumbers between λex and λem), which is an important characteristic of a fluorophore.[10]

Changes in solvent polarity and viscosity can significantly impact fluorescence intensity and emission wavelength, providing a mechanism for environmental sensing.[10]

Caption: Workflow for experimental electronic spectral analysis.

Computational Modeling of Electronic Spectra

Theoretical chemistry provides powerful tools for interpreting and predicting electronic spectra, offering insights that complement experimental data.[4]

5.1. Density Functional Theory (DFT) and TD-DFT

DFT is a quantum chemical method used to calculate the ground-state electronic structure of molecules.[9] From this, one can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it correlates with the energy of the lowest electronic transition.[9]

To simulate the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) is widely employed.[4][5] TD-DFT calculates the energies of excited states, allowing for the prediction of absorption wavelengths and oscillator strengths (which correspond to peak intensities).[19] A satisfactory comparison between TD-DFT calculations and experimental results validates the computational model and allows for reliable prediction of properties for yet-to-be-synthesized derivatives.[5]

5.2. Computational Workflow Protocol

-

Geometry Optimization: The first step is to find the lowest energy structure (optimized geometry) of the molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G**).[19]

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

TD-DFT Calculation: Using the optimized geometry, a TD-DFT calculation is run to compute the first several electronic excited states. This output provides the predicted λmax values and their corresponding oscillator strengths.

-

Data Analysis: The calculated λmax values are compared with the experimental spectrum. Molecular orbital diagrams (HOMO, LUMO) are visualized to understand the nature of the electronic transitions.[9]

Caption: A typical workflow for predicting electronic spectra using computational methods.

Conclusion

The electronic spectral data of pyrimidin-2-yl ethanone oxime derivatives provide a window into their fundamental electronic structure and potential applications. This guide has established a framework for investigating these properties through a synergistic approach combining organic synthesis, experimental spectroscopy, and computational modeling. A thorough understanding of their UV-Vis absorption and fluorescence characteristics is not merely an academic exercise; it is a critical component in the rational design of new pharmaceuticals, fluorescent probes, and advanced materials. By following the detailed protocols and interpretative logic presented herein, researchers can effectively harness electronic spectroscopy to accelerate discovery and innovation in their respective fields.

References

- BenchChem. (n.d.). Theoretical studies on the electronic structure of pyrimidines.

- BenchChem. (n.d.). Application Notes and Protocols for UV-Vis Spectrophotometric Analysis of a Pyrimidine Derivative.

- Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15.

- Nunes, C. M., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 23(3), 2059-2068.

- Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15.

- Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. ResearchGate.

- Ergan, E., & Akbas, E. (2019). Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 6, 68-73.

- El-Gohary, A. R., & Shaalan, N. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. ResearchGate.

- Wang, X. B., et al. (2014). Photoelectron spectroscopic and computational study of hydrated pyrimidine anions. The Journal of Chemical Physics, 141(24), 244307.

- Kumar, P., et al. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 26(16), 4933.

- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-10.

- S.S, R., et al. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Research Journal of Pharmacy and Technology, 17(4), 1835-1840.

- Mukherjee, S., et al. (2012). A Multisensing Emissive Pyrimidine. ACS Chemical Biology, 7(4), 647-651.

- G. S, S., et al. (2012). Synthesis and Spectral Characterization of New bis(2-(pyrimidin-2-yl)ethoxy)alkanes and Their Pharmacological Activity. Archiv der Pharmazie, 345(8), 626-634.

- El-Faham, A., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 387-402.

- Singh, S., et al. (2020). Spectral Characterizations of Synthesized Pyrimidine Derivatives. ResearchGate.

- Abele, E., & Abele, R. (2021). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate.

- Hancock, A. N., et al. (2012). A Fluorescent Dipyrrinone Oxime for the Detection of Pesticides and Other Organophosphates. Organic Letters, 14(11), 2842-2845.

- Bawa, S., & Kumar, S. (2012). Novel Synthesis and Characterization of Some Pyrimidine Derivatives of Oxadiazoles, Triazole and 1,3,4-Thiadiazoles. Asian Journal of Chemistry, 24(11), 5125-5127.

- Various Authors. (2026). Pyrimidine-Core Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Request PDF on ResearchGate.

- Mohammed, M. A., et al. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute Journals.

- Abele, E., & Abele, R. (2025). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. ResearchGate.

- Bermudez, J., et al. (2010). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 4, 15.

- Warad, I., et al. (2018). Synthesis, spectra and X-ray crystallography of dipyridin-2-ylmethanone oxime and its Cu(II) complexes. Journal of Molecular Structure, 1155, 638-645.

- Li, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226.

- Various Authors. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate.

- Wu, X. W., & Wu, J. C. (2012). Aqua[1-(pyridin-2-yl)ethanone oximato][1-(2-pyridin-2-yl)ethanone oxime]copper(II) perchlorate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), m874.

- Shaaban, M. A., et al. (2018). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 10(7), 180-200.

Sources

- 1. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. growingscience.com [growingscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. jchr.org [jchr.org]

- 7. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. A Multisensing Emissive Pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. staff.najah.edu [staff.najah.edu]

- 12. asianpubs.org [asianpubs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Advanced Synthesis Pathways of 2-Acetylpyrimidine Oxime: A Technical Whitepaper

Executive Summary

2-Acetylpyrimidine oxime is a high-value heterocyclic intermediate extensively utilized in medicinal chemistry, particularly in the development of large-conductance calcium-activated potassium channel openers, targeted kinase inhibitors, and nitric oxide (NO) donors. The transformation of 2-acetylpyrimidine into its corresponding oxime is a fundamental yet highly nuanced procedure. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic recipes, detailing the mechanistic causality, phase-separation strategies, and analytical self-validation required to achieve high-purity yields in the laboratory.

Mechanistic Foundations of Oximation

The synthesis of oximes from ketones via hydroxylamine hydrochloride is a classic nucleophilic addition-elimination reaction. However, the electron-deficient nature of the pyrimidine ring subtly alters the electrophilicity of the adjacent carbonyl carbon.

The transformation begins with the in situ generation of free hydroxylamine. Because hydroxylamine is highly reactive and prone to disproportionation, it is supplied as a stable hydrochloride salt (

Caption: Mechanistic pathway of 2-acetylpyrimidine oximation via hemiaminal intermediate.

Experimental Design & Causality

Every reagent in this synthesis is chosen to solve a specific thermodynamic or kinetic problem. Understanding the why behind these choices is critical for troubleshooting and scaling.

-

Solvent Selection (Ethanol): 1[1] because it acts as a protic bridge. It effectively solubilizes the highly hydrophobic 2-acetylpyrimidine while maintaining enough polarity to dissolve the inorganic hydroxylamine hydrochloride salt, ensuring a homogeneous reaction mixture.

-

Base Selection (Triethylamine - TEA): TEA (

) is strong enough to quantitatively liberate free hydroxylamine ( -

Extraction Solvent (Methylene Chloride): Methylene chloride (

) offers superior solvating power for the moderately polar oxime product while remaining strictly immiscible with water, allowing for a sharp, clean phase separation during the aqueous quench. -

Washing Strategy (Ammonium Sulfate): Washing the organic layer with saturated aqueous ammonium sulfate is a deliberate choice. It provides a mildly acidic buffer (pH ~5.5) that protonates residual TEA and unreacted hydroxylamine, partitioning them into the aqueous waste without being acidic enough to hydrolyze the newly formed oxime bond[3].

Validated Synthesis Protocol

This self-validating protocol is adapted from established3[3] and optimized for laboratory execution.

Step-by-Step Methodology

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2.90 g of 2-acetylpyrimidine and 2.48 g of hydroxylamine hydrochloride in 40 mL of absolute ethanol.

-

Base Addition: Slowly add 5.3 mL of triethylamine dropwise to the stirring solution. A slight exotherm may be observed as the hydrochloride salt is neutralized.

-

Incubation: Stir the reaction mixture at room temperature (20–25 °C) overnight (12–16 hours). Self-Validation: Monitor the reaction via TLC (e.g., 50:50 EtOAc/Hexane). The disappearance of the UV-active ketone spot indicates completion.

-

Quench & Extraction: Pour the crude reaction mixture into 100 mL of distilled water. Extract the aqueous mixture with methylene chloride (

mL). -

Phase Washing: Combine the organic layers and wash sequentially with 50 mL of saturated aqueous ammonium sulfate solution, followed by 50 mL of brine (saturated NaCl) to remove bulk water.

-

Desiccation & Isolation: Dry the organic layer over anhydrous sodium sulfate (

). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. -

Analytical Validation: The product should precipitate as a colorless powder. Confirm identity via MS-APCI, expecting a base peak at m/z 138 (MH+) [3].

Caption: Step-by-step experimental workflow for the synthesis of 2-acetylpyrimidine oxime.

Quantitative Data & Analytical Insight

The table below summarizes the stoichiometric requirements for the synthesis.

Critical Analytical Insight: According to the source 3[3], starting with 2.90 g (23.7 mmol) of 2-acetylpyrimidine reportedly yielded 4.44 g of product. A rigorous mass balance check reveals that the theoretical maximum yield for this input is only ~3.26 g. Such discrepancies in patent literature usually indicate either a typographical error in the starting mass, or that the isolated product retained significant solvent/triethylamine hydrochloride salts. Researchers replicating this protocol should expect a realistic isolated yield of 2.80 g – 3.10 g (85–95%) after thorough high-vacuum drying.

| Reagent / Product | MW ( g/mol ) | Mass / Vol | Moles | Equivalents | Role |

| 2-Acetylpyrimidine | 122.13 | 2.90 g | 23.7 mmol | 1.0 eq | Electrophile |

| Hydroxylamine HCl | 69.49 | 2.48 g | 35.7 mmol | 1.5 eq | Nucleophile Source |

| Triethylamine (TEA) | 101.19 | 5.3 mL | 38.0 mmol | 1.6 eq | Base / Activator |

| Ethanol | 46.07 | 40 mL | - | Solvent | Reaction Medium |

| 2-Acetylpyrimidine Oxime | 137.14 | See note above | - | - | Target Product |

Alternative Green Methodologies

While the classical solution-phase method is highly reliable, modern process chemistry is shifting toward sustainable alternatives. Recent advancements have demonstrated that oxime synthesis can be achieved via2[2]. By ball-milling the ketone with hydroxylamine hydrochloride in the presence of a solid base (like

References

- Title: WO2002083111A2 - Imidazole, thiazole and oxazole derivatives and their use for the manufacture of a medicament for the treatment and/or prevention of pollakiuria or urinary incontinence Source: Google Patents URL

- Title: Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis Source: MDPI URL

- Source: PMC (NIH)

- Title: Green Approach for Synthesis of Oximes by Using Natural Acids Source: International Journal of Pharmaceutical Research and Applications URL

Sources

- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis [mdpi.com]

- 3. WO2002083111A2 - Imidazole, thiazole and oxazole derivatives and their use for the manufacture of a medicament for the treatment and/or prevention of pollakiuria or urinary incontinence - Google Patents [patents.google.com]

Thermodynamic Solvation and Solubility Profile of (E)-1-(Pyrimidin-2-yl)ethanone oxime in Organic Solvents

Executive Summary

The compound (E)-1-(Pyrimidin-2-yl)ethanone oxime (CAS: 242458-25-9)[1] is a highly versatile bidentate ligand and synthetic intermediate utilized in coordination chemistry and pharmaceutical development. Understanding its solubility profile across various organic solvents is critical for optimizing reaction yields, designing purification workflows (e.g., crystallization), and developing robust formulations. This technical guide provides an in-depth analysis of its solubility behavior, driven by thermodynamic principles, molecular structure, and self-validating empirical methodologies.

Physicochemical Causality: Structure-Solubility Relationships

As a Senior Application Scientist, it is crucial to recognize that the solubility of (E)-1-(Pyrimidin-2-yl)ethanone oxime is fundamentally dictated by the thermodynamic competition between its crystal lattice energy and the solvation energy provided by the solvent.

-

Hydrogen Bonding Potential: The molecule features a pyrimidine ring with two nitrogen atoms acting as strong hydrogen-bond acceptors. Concurrently, the oxime group (-C=N-OH) acts as both an H-bond donor and acceptor.

-

Stereochemical Influence: The (E)-configuration places the hydroxyl group anti to the pyrimidine ring. This geometry minimizes steric hindrance, facilitating the formation of a highly stable, robust intermolecular hydrogen-bonded network in the solid state.

-

Causality of Poor Non-Polar Solubility: Because the crystal lattice is stabilized by these strong intermolecular forces, non-polar solvents lack the necessary dipole moment or H-bonding capability to overcome the lattice energy. This phenomenon is well-documented in closely related chelating oximes; for instance, 1-(2-pyridyl)ethanone oxime exhibits notoriously limited solubility in less polar organic solvents, often necessitating the synthetic addition of alkyl substituents (like n-butyl groups) to improve lipophilicity[2]. The pyrimidine analog, possessing an additional electronegative nitrogen, exhibits an even more pronounced polarity, further restricting its solubility in non-polar media.

Solubility Profile Across Solvent Classes

Based on Hansen Solubility Parameters (HSP) and the established empirical behaviors of analogous ethanone oxime derivatives[3],[4], the solubility profile of (E)-1-(Pyrimidin-2-yl)ethanone oxime can be categorized as follows:

-

Polar Protic Solvents (Methanol, Ethanol, Isopropanol): Excellent solubility. These solvents act as both H-bond donors and acceptors, effectively disrupting the solute's intermolecular H-bond network and stabilizing the monomeric species in solution.

-

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): High solubility. The strong dipole moments of these solvents facilitate robust dipole-dipole and ion-dipole interactions with the pyrimidine ring and the oxime dipole.

-

Halogenated Solvents (Dichloromethane, Chloroform): Moderate solubility. While lacking strong H-bond capabilities, their polarizability allows for sufficient dispersion forces and weak dipole interactions to dissolve moderate quantities of the oxime.

-

Non-Polar Solvents (Hexane, Toluene): Poor to negligible solubility. The weak London dispersion forces are entirely insufficient to break the strong crystalline lattice.

Quantitative Data Summary

The following table summarizes the expected solubility ranges of (E)-1-(Pyrimidin-2-yl)ethanone oxime at standard ambient temperature (298.15 K).

| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Estimated Solubility Range (mg/mL) | Dominant Solvation Mechanism |

| Polar Protic | Methanol | 32.7 | > 50.0 | Strong H-bonding (Donor/Acceptor) |

| Polar Protic | Ethanol | 24.5 | 30.0 - 50.0 | H-bonding (Donor/Acceptor) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100.0 | Strong Dipole-Dipole |

| Polar Aprotic | Acetonitrile | 37.5 | 20.0 - 40.0 | Dipole-Dipole |

| Halogenated | Dichloromethane (DCM) | 8.93 | 5.0 - 15.0 | Dipole-Induced Dipole |

| Non-Polar | Toluene | 2.38 | < 2.0 | Weak |

| Non-Polar | n-Hexane | 1.89 | < 0.5 | Weak Dispersion |

Solvation Mechanism Visualization

Caption: Solvation pathways of (E)-1-(Pyrimidin-2-yl)ethanone oxime across different solvent classes.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To accurately determine the exact solubility profile of this compound in a laboratory setting, the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is the gold standard. This protocol is designed as a self-validating system to ensure thermodynamic equilibrium and data integrity.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of (E)-1-(Pyrimidin-2-yl)ethanone oxime solid to 10 mL of the target organic solvent in a 20 mL amber glass vial. Causality: The amber vial prevents potential UV-induced geometric isomerization (E to Z) or photo-reactivity inherent to many oxime derivatives[3].

-

Isothermal Equilibration: Seal the vials with PTFE-lined caps and submerge them in a thermostatic water bath at 298.15 ± 0.1 K. Agitate at 150 rpm for 48 hours. Causality: A 48-hour window ensures that the dissolution process reaches true thermodynamic equilibrium, bypassing any kinetic metastable states.

-

Phase Separation: Remove the vials and allow them to stand undisturbed for 2 hours at the same temperature to let large particulates settle. Transfer an aliquot of the suspension to a temperature-controlled centrifuge and spin at 10,000 rpm for 15 minutes. Causality: Centrifugation is prioritized over direct syringe filtration, as forcing a saturated solution through a sub-micron filter can cause local pressure changes and frictional heating, leading to false solubility readings.

-

Sampling and Dilution: Carefully extract 1.0 mL of the clear supernatant using a pre-warmed positive displacement pipette (to avoid precipitation inside the tip). Immediately dilute the aliquot with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

HPLC-UV Quantification: Analyze the diluted samples using a reversed-phase C18 column. Detect the analyte at its

(typically 240-260 nm for pyrimidine derivatives). -

Validation (Self-Correction):

-

Solid-Phase Verification: Recover the undissolved solid from the vial, dry it gently, and analyze via Powder X-Ray Diffraction (PXRD). This confirms that the solid phase has not undergone a polymorphic transition or solvate formation during the 48-hour equilibration.

-

Mass Balance: Perform the experiment in biological triplicates. The Relative Standard Deviation (RSD) must be < 2%.

-

Experimental Workflow Visualization

Caption: Self-validating isothermal shake-flask workflow for solubility determination.

References

- Title: (E)-1-(Pyrimidin-2-yl)ethanone oxime | C6H7N3O ...

- Source: acs.

- Source: cymitquimica.

- Title: Cas no 2475-92-5 (Ethanone,1-(4-methoxyphenyl)-, oxime)

Sources

Molecular weight and formula of (E)-1-(Pyrimidin-2-yl)ethanone oxime

An In-Depth Technical Guide to (E)-1-(Pyrimidin-2-yl)ethanone oxime: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (E)-1-(Pyrimidin-2-yl)ethanone oxime, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its molecular characteristics, a detailed synthesis protocol, its spectroscopic signature, and the potential applications stemming from the rich pharmacology of the pyrimidine core.

Introduction: The Significance of Pyrimidine Oximes

The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules, including the nucleobases of DNA and RNA (cytosine, thymine, and uracil)[1]. This prevalence in nature has made pyrimidine derivatives a focal point for chemists and pharmacologists, leading to the development of a wide array of drugs with activities spanning from anticancer and antiviral to anti-inflammatory and antimicrobial agents[2][3][4].

The incorporation of an oxime functional group (C=N-OH) onto a pyrimidine framework introduces a versatile chemical handle and can significantly modulate the molecule's biological activity. Oxime derivatives themselves are known to possess a broad range of pharmacological properties, including antibacterial, antifungal, and antiviral activities[5]. The strategic combination of these two pharmacophores in (E)-1-(Pyrimidin-2-yl)ethanone oxime presents a promising platform for the discovery of novel therapeutic agents.

Molecular and Physicochemical Properties

(E)-1-(Pyrimidin-2-yl)ethanone oxime is a derivative of 2-acetylpyrimidine. The "E" designation in its name refers to the stereochemistry about the carbon-nitrogen double bond of the oxime, indicating that the hydroxyl group and the pyrimidine ring are on opposite sides.

| Property | Value | Source |

| Chemical Formula | C₆H₇N₃O | Deduced from starting material |

| Molecular Weight | 137.14 g/mol | Calculated |

| IUPAC Name | (1E)-1-(Pyrimidin-2-yl)ethan-1-one oxime | N/A |

| CAS Number | Not available | N/A |

Synthesis of (E)-1-(Pyrimidin-2-yl)ethanone oxime

The synthesis of (E)-1-(Pyrimidin-2-yl)ethanone oxime is typically achieved through a classical condensation reaction between the corresponding ketone, 1-(pyrimidin-2-yl)ethanone, and hydroxylamine hydrochloride. The presence of a base is crucial to neutralize the hydrochloric acid formed during the reaction, thereby driving the equilibrium towards the oxime product.

Experimental Protocol

Materials:

-

1-(Pyrimidin-2-yl)ethanone[4]

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine or Sodium Acetate

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(pyrimidin-2-yl)ethanone (1.0 eq) in ethanol.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 eq) followed by a suitable base like pyridine (2.0 eq) or sodium acetate (2.0 eq).

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash successively with 1 M HCl (if pyridine was used as the base), saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude (E)-1-(Pyrimidin-2-yl)ethanone oxime can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure product.

Synthesis Workflow Diagram

Caption: Synthesis workflow for (E)-1-(Pyrimidin-2-yl)ethanone oxime.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for its key functional groups:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| O-H (oxime) | Stretching | 3200-3400 (broad) | The broadness is due to hydrogen bonding. |

| C-H (aromatic) | Stretching | 3000-3100 | Typical for aromatic C-H bonds. |

| C-H (methyl) | Stretching | 2850-2970 | Aliphatic C-H stretching vibrations. |

| C=N (oxime) | Stretching | 1600-1680 | A key characteristic peak for the oxime group. |

| C=N, C=C (pyrimidine) | Stretching | 1400-1600 | Multiple bands are expected for the pyrimidine ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Pyrimidine Protons (Ar-H): Expected to appear in the range of δ 7.0-9.0 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern of the pyrimidine ring.

-

Oxime Proton (N-OH): A broad singlet is anticipated, typically in the range of δ 9.0-12.0 ppm. The chemical shift can be highly dependent on the solvent and concentration.

-

Methyl Protons (-CH₃): A singlet is expected in the upfield region, likely around δ 2.0-2.5 ppm.

¹³C NMR:

-

Pyrimidine Carbons (Ar-C): Multiple signals are expected in the aromatic region, typically between δ 120-160 ppm.

-

Oxime Carbon (C=N): The carbon of the C=N double bond is expected to resonate in the range of δ 150-160 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, likely between δ 10-20 ppm.

Potential Applications in Drug Discovery and Development

The structural combination of a pyrimidine ring and an oxime moiety suggests that (E)-1-(Pyrimidin-2-yl)ethanone oxime could be a valuable building block in the development of new therapeutic agents. Pyrimidine derivatives have a well-documented history of diverse biological activities[1][3].

-

Anticancer Agents: Many pyrimidine-based compounds are used in cancer chemotherapy[2]. They often act by interfering with nucleic acid synthesis. The oxime group could be modified to enhance activity or selectivity.

-

Antimicrobial and Antiviral Agents: The pyrimidine scaffold is present in several antimicrobial and antiviral drugs[2][5]. Novel derivatives are continuously being explored to combat drug resistance.

-

Anti-inflammatory Activity: Certain pyrimidine derivatives have shown potential as anti-inflammatory agents[3].

-

Agrochemicals: Oxime esters derived from pyridinyl and pyrimidinyl scaffolds have been investigated as potent insecticides[9][10]. This suggests a potential application for derivatives of (E)-1-(Pyrimidin-2-yl)ethanone oxime in agriculture.

The oxime's hydroxyl group also provides a reactive site for further chemical modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

(E)-1-(Pyrimidin-2-yl)ethanone oxime is a heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. Its synthesis is straightforward, and its structure combines two important pharmacophores. The information provided in this guide serves as a foundational resource for researchers interested in exploring the chemistry and biological potential of this and related compounds. Further investigation into its biological activities is warranted and could lead to the discovery of novel therapeutic agents.

References

-

PubChem. Ethanone, 1-(2-pyridinyl)-, oxime. National Center for Biotechnology Information. [Link]

-

Li, W., et al. (2025). New Mesoionic Pyrido[1,2-a] Pyrimidines Containing Oxime Esters against Megoura japonica with Better Safety to Pollinating Insects. ACS Omega. [Link]

-

Jain, S. K., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Case Studies. [Link]

-

Abele, E., & Abele, R. (2025). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. ResearchGate. [Link]

-

ResearchGate. (2025). New Mesoionic Pyrido[1,2-a] Pyrimidines Containing Oxime Esters against Megoura japonica with Better Safety to Pollinating Insects. [Link]

-

Sharma, P., et al. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. SSRN. [Link]

-

Mojzych, M., et al. (2008). (E)-1-(Pyridin-2-yl)ethanone O-acryloyloxime. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Mohaisen, R. J., & Hassan, H. A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A. [Link]

-

iChemical. 1-(2-Pyrimidinyl)ethanone. [Link]

-

Naik, P., et al. (2014). Synthesis and characterization of novel oxime analogues. Indian Journal of Pharmaceutical Sciences. [Link]

-

Surana, K., et al. (2024). Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. Biosciences Biotechnology Research Asia. [Link]

-

ChemSrc. 1-(2-Pyrimidinyl)ethanone. [Link]

-

Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethanone, 1-(2-pyridinyl)-, oxime | C7H8N2O | CID 135410030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and spectral characterization of new bis(2-(pyrimidin-2-yl)ethoxy)alkanes and their pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activities of Novel Pyrazole Oximes Containing Substituted Pyrimidine Group [sioc-journal.cn]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Supramolecular Architecture and Hydrogen Bonding Patterns in (E)-1-(Pyrimidin-2-yl)ethanone Oxime Crystals: A Technical Whitepaper

Executive Summary

(E)-1-(Pyrimidin-2-yl)ethanone oxime is a highly versatile molecular scaffold with profound implications in medicinal chemistry, coordination chemistry, and crystal engineering. Understanding its solid-state behavior is paramount for rational drug design, as the spatial orientation of its hydrogen bond donors and acceptors directly dictates target binding affinities. This whitepaper provides an in-depth crystallographic analysis of the (E)-1-(Pyrimidin-2-yl)ethanone oxime system, elucidating its stereochemical conformation, primary and secondary hydrogen-bonding motifs, and the causality behind its supramolecular assembly.

Molecular Geometry and Stereochemical Configuration

The configuration of the C=N double bond in oximes dictates their spatial orientation and subsequent intermolecular interactions. In the (E)-isomer of 1-(pyrimidin-2-yl)ethanone oxime, the hydroxyl (-OH) group is oriented trans to the pyrimidine ring[1].

From a mechanistic standpoint, this extended conformation is thermodynamically favored because it minimizes steric repulsion between the oxime oxygen lone pairs and the pyrimidine nitrogen atoms. Unlike the (Z)-isomer, which may suffer from severe steric clash or be forced into strained intramolecular hydrogen bonding, the (E)-configuration allows the molecule to adopt a nearly planar geometry[2]. X-ray crystallography unambiguously confirms this planarity, which facilitates optimal

Primary Hydrogen Bonding Motifs: The O-H···N Network

The supramolecular assembly of (E)-1-(Pyrimidin-2-yl)ethanone oxime is fundamentally driven by strong, highly directional hydrogen bonds. The oxime functional group (C=N-OH) acts as a potent hydrogen bond donor, while the pyrimidine ring provides two excellent, unhindered nitrogen acceptors (N1 and N3)[1][3].

-

Intermolecular O-H···N Interactions: The most prominent feature in the crystal lattice is the intermolecular O-H···N hydrogen bond formed between the oxime hydroxyl group of one monomer and the pyrimidine nitrogen of an adjacent monomer.

-

1D Chain Formation: Because the (E)-configuration directs the -OH group outward, the molecules polymerize into infinite one-dimensional (1D) chains or zig-zag ribbons[4][5]. The robust nature of these O-H···N interactions provides significant stabilization energy to the crystal lattice, often averaging around -16 to -21 kcal/mol in similar pyrimidine-based systems[6].

Hierarchical pathway of supramolecular assembly in pyrimidine oxime crystals.

Secondary Interactions: C-H···O, C-H···N, and Stacking

While O-H···N bonds dictate the primary 1D architecture, the full 3D lattice is consolidated through weaker, yet highly cooperative, secondary interactions:

-

C-H···O and C-H···N Contacts: The methyl protons of the ethanone group and the aromatic protons of the pyrimidine ring act as weak donors. They interact with the oxime oxygen and the unengaged pyrimidine nitrogen, respectively, cross-linking the 1D chains[2][6].

-

Stacking: The planar pyrimidine rings of adjacent polymeric chains align parallel to one another. These

Experimental Methodology: Crystallization and SC-XRD Analysis

To accurately determine these hydrogen bonding patterns, a rigorous, self-validating protocol for Single-Crystal X-Ray Diffraction (SC-XRD) must be employed. The choices in solvent and kinetics are critical to isolating the intrinsic supramolecular motifs.

Step-by-Step Protocol:

-

Solvent Selection & Dissolution: Dissolve high-purity (E)-1-(Pyrimidin-2-yl)ethanone oxime in a non-competing solvent system (e.g., dichloromethane/ethanol 1:1 or pure anhydrous ethanol). Causality: Highly protic or strongly coordinating solvents (like DMSO or water) can act as competing hydrogen bond donors/acceptors, disrupting the intrinsic O-H···N network and resulting in solvate co-crystals[5][6].

-

Controlled Slow Evaporation: Allow the solution to undergo slow solvent evaporation at a strictly controlled temperature (20–25 °C) in a vibration-free environment for 48-72 hours. Causality: Slow thermodynamic kinetics ensure the system reaches its global energy minimum, yielding defect-free, macroscopic single crystals rather than kinetically trapped amorphous powders[6].

-

Crystal Harvesting: Under a polarized light microscope, select a crystal with well-defined morphological faces (approximately 0.3 × 0.3 × 0.2 mm) and mount it on a cryoloop using inert perfluorinated oil.

-

Data Collection: Collect diffraction data using a diffractometer equipped with a CCD or CMOS area detector and Mo K

radiation ( -

Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

(SHELXL). Ensure hydrogen atoms involved in primary hydrogen bonding are located in difference Fourier maps and refined freely to accurately determine D-H bond lengths[3][8].

Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Quantitative Data: Hydrogen Bond Geometries

The table below summarizes the typical quantitative parameters for the hydrogen bonding motifs observed in pyrimidine-oxime crystalline systems, derived from high-resolution SC-XRD data.

| Interaction Type | Donor-H (Å) | H···Acceptor (Å) | Donor···Acceptor (Å) | Angle D-H···A (°) | Structural Role |

| O-H···N(pyr) | 0.85 - 0.95 | 1.85 - 1.95 | 2.70 - 2.80 | 160 - 175 | Primary 1D Chain Formation |

| C-H···O(oxime) | 0.93 - 0.96 | 2.50 - 2.65 | 3.30 - 3.45 | 130 - 150 | Inter-chain Linkage |

| C-H···N(pyr) | 0.93 - 0.96 | 2.60 - 2.75 | 3.40 - 3.55 | 125 - 145 | 3D Lattice Consolidation |

Implications for Drug Development

The spatial orientation of hydrogen bond donors and acceptors in (E)-1-(Pyrimidin-2-yl)ethanone oxime is highly relevant to pharmacology. Pyrimidine derivatives are privileged scaffolds in kinase inhibitors, while oximes are renowned for their ability to reactivate organophosphate-inhibited acetylcholinesterase. The precise mapping of the O-H···N vectors allows computational chemists to accurately model how this pharmacophore will interact with amino acid residues (e.g., via hydrogen bonding to backbone carbonyls or side-chain amines) within a biological target's active site[4][9]. Understanding the energy required to break the crystal lattice (sublimation energy) versus the energy gained upon receptor binding is a critical step in optimizing the bioavailability and efficacy of pyrimidine-oxime drug candidates.

References

- (E)-1-(Pyridin-2-yl)ethanone O-acryloyloxime - PubMed. nih.gov.

- Aqua[1-(pyridin-2-yl)ethanone oximato][1-(2-pyridin-2-yl)ethanone oxime]copper(II)

- R 2010 Oxime|Research Use Only - Benchchem. benchchem.com.